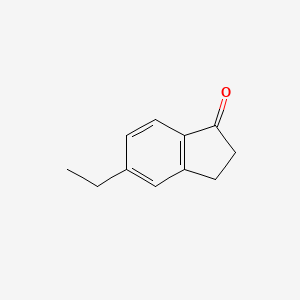

5-Ethyl-2,3-dihydro-1H-inden-1-one

説明

5-Ethyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C11H12O . It is a derivative of indene and is characterized by the presence of an ethyl group at the 5-position of the indene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of indene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

Hydrogenation: Another method is the partial hydrogenation of 5-ethyl-indene-1-one using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity.

Continuous Flow Processes: Some advanced production methods utilize continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

Oxidation Products: Oxidation can yield carboxylic acids, ketones, or alcohols depending on the specific conditions.

Reduction Products: Reduction typically results in the formation of alcohols or other reduced derivatives.

Substitution Products: Substitution reactions can produce a variety of substituted indenes.

科学的研究の応用

Chemistry: 5-Ethyl-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The exact mechanism by which 5-Ethyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

類似化合物との比較

Indene: The parent compound without the ethyl group.

5-Methyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with a methyl group instead of an ethyl group.

2,3-Dihydro-1H-inden-1-one: A related compound without the ethyl group at the 5-position.

Uniqueness: 5-Ethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity compared to its analogs.

生物活性

5-Ethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula . It is a derivative of indene, characterized by an ethyl group at the 5-position of the indene ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

This compound can be synthesized through several methods, including:

- Friedel-Crafts Alkylation : Involves the reaction of indene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Partial Hydrogenation : The hydrogenation of 5-ethyl-indene-1-one using catalysts like palladium on carbon (Pd/C) under hydrogen gas pressure.

These synthetic routes are essential for producing this compound for further biological evaluation and application.

The biological activity of this compound is largely attributed to its structural similarity to indole derivatives, which are known for their interactions with various biological targets:

- Receptor Binding : Indole derivatives exhibit high affinity for multiple receptors, influencing various physiological processes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzyme activities, contributing to their therapeutic effects .

Biochemical Pathways

Research indicates that this compound can influence several biochemical pathways, leading to diverse biological activities:

- Antimicrobial Activity : Exhibits potential against various microbial strains.

- Antioxidant Properties : Demonstrates radical scavenging capabilities, which are crucial in mitigating oxidative stress .

- Anticancer Effects : Similar compounds have shown cytotoxicity against several cancer cell lines, indicating potential use in cancer therapy .

Antimicrobial Studies

In vitro studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These findings suggest its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH radicals compared to control samples.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This indicates that higher concentrations enhance its radical scavenging ability .

Anticancer Potential

In a study assessing cytotoxicity against various cancer cell lines (e.g., HeLa and MDA-MB-231), this compound demonstrated notable activity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 30 |

| MDA-MB-231 | 45 |

These results highlight its potential as an anticancer agent and warrant further investigation into its mechanisms of action and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically begins with substituted indene precursors. For example, 5-methyl-2,3-dihydro-1H-indene can be functionalized via Friedel-Crafts alkylation to introduce the ethyl group, followed by oxidation to the ketone . Key variables include temperature control (to avoid side reactions like over-oxidation) and catalyst selection (e.g., AlCl₃ for alkylation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with ≥98% purity .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide insights into hydrogen/carbon environments. For example, the ketone carbonyl (C=O) appears at ~210 ppm in ¹³C NMR .

- Infrared (IR) Spectroscopy : C=O stretching vibrations are observed near 1700 cm⁻¹, while aromatic C-H stretches appear at ~3000 cm⁻¹ .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms bond lengths and angles. Software like SHELXL refines structural models to quantify deviations from ideal geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound’s safety data sheet (SDS) recommends:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Storage : Store at room temperature in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate reactivity trends .

- Electrostatic Potential (ESP) Maps : Highlight electron-rich regions (e.g., carbonyl oxygen) for nucleophilic attack.

- Mulliken Charges : Quantify charge distribution to predict sites for electrophilic substitution .

Q. What strategies resolve contradictions in biological activity data for indenone derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., varying MIC values) may arise from:

- Strain-Specific Responses : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess selectivity .

- Solubility Limitations : Use DMSO as a co-solvent (≤1% v/v) to enhance compound bioavailability in in vitro assays .

- Control Experiments : Include positive controls (e.g., ampicillin) and solvent-only blanks to validate results .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethyl group at position 5 hinders electrophilic substitution at adjacent carbons, favoring meta-directing pathways.

- Electronic Effects : The electron-withdrawing ketone group deactivates the aromatic ring, requiring activating groups (e.g., -OMe) for Suzuki-Miyaura coupling .

- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) achieves >80% yield for aryl boronic acid couplings .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for dual-space structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .

- Disorder in Ethyl Groups : Apply restraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters .

- Data Quality : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .

Q. Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, CAS Common Chemistry, and PubChem for structural/spectral data .

- Software Tools : Use Gaussian for DFT, SHELX for crystallography, and ORTEP-3 for molecular visualization .

- Experimental Replication : Cross-validate synthetic yields and spectral data across independent labs to ensure reproducibility .

特性

IUPAC Name |

5-ethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORGYZYRXXTLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453355 | |

| Record name | 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4600-82-2 | |

| Record name | 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。